molecular formula C16H18 B1348514 3,3',5,5'-Tetramethylbiphenyl CAS No. 25570-02-9

3,3',5,5'-Tetramethylbiphenyl

Cat. No. B1348514
CAS RN: 25570-02-9
M. Wt: 210.31 g/mol
InChI Key: CMZYGFLOKOQMKF-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetramethylbiphenyl is a compound that has been synthesized and studied in various contexts. It is a biphenyl derivative, which means it consists of two benzene rings connected by a single bond, and it has four methyl groups attached to the carbon atoms in the ortho positions relative to the biphenyl linkage. This compound serves as a building block for more complex molecules and materials, including ligands for metal-organic frameworks and electroluminescent materials .

Synthesis Analysis

The synthesis of derivatives of 3,3',5,5'-Tetramethylbiphenyl has been reported using different methods. For instance, a bis-cyclometalating ligand related to 3,3',5,5'-Tetramethylbiphenyl was prepared from a dibrominated precursor in a one-pot synthesis involving lithium-halogen exchange, transmetalation, and reductive-elimination reactions . Another approach for synthesizing tetra-substituted biphenyl derivatives involved homocoupling mediated by zero-valent nickel complexes or heterocoupling catalyzed by palladium complexes . These methods demonstrate the versatility and reactivity of the biphenyl core when substituted with various functional groups.

Molecular Structure Analysis

The molecular structure of 3,3',5,5'-Tetramethylbiphenyl derivatives has been determined using X-ray crystallography. For example, the solid-state structure of a palladium dimer complex derived from a related ligand was elucidated, revealing insights into the coordination environment and geometry around the metal centers . In another study, the crystal structure of a non-symmetric tetramer was analyzed, providing information on the static and dynamic properties of the compound . These structural analyses are crucial for understanding the properties and potential applications of these materials.

Chemical Reactions Analysis

The reactivity of 3,3',5,5'-Tetramethylbiphenyl derivatives has been explored in the context of forming bimetallic and mixed-valence complexes. For instance, oxidative addition reactions have been used to produce bis-platinum(IV) complexes, which further react with silver compounds to form new species . These reactions highlight the potential of tetramethylbiphenyl derivatives to participate in complex chemical transformations, leading to a variety of functional materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3',5,5'-Tetramethylbiphenyl derivatives are influenced by their molecular structure. For example, the introduction of substituents can affect the electronic states, photoluminescence, and carrier transport properties of the materials . The nonplanar molecular structures of some derivatives reduce intermolecular interactions and increase photoluminescence efficiency in the solid state . Additionally, the crystal structures of these compounds often reveal interesting packing motifs and conformations, which can have implications for their properties and applications .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Biphenyl Derivatives : 3,3',5,5'-tetramethylenebiphenyl tetraanion can be used to synthesize tetrasubstituted biphenyl derivatives, providing a route to symmetrical polysubstituted biphenyls (Wilhelm, Clark, & Schleyer, 1982).
  • Creation of Liquid Crystalline Epoxy Resin : A method was developed for synthesizing a liquid crystalline epoxy resin containing 3,3',5,5'-tetramethylbiphenyl. This process involved direct esterification and reaction with epichlorohydrin (Liu et al., 2011).

Chemical Properties and Reactions

  • Role in Metalacyclic Complexes : 3,3',5,5'-Tetramethylbiphenyl is used in creating alkylidene and metalacyclic complexes of tungsten, functioning as a catalyst in ring-closing metathesis reactions (Tsang et al., 2003)2. Use in Organosoluble Polymers : This compound plays a role in the creation of organosoluble and optically transparent fluorine-containing polyimides, showing properties like high thermal stability and good mechanical properties (Yang, Hsiao, & Chen, 2002).

Advanced Materials Development

  • Creation of Metal-Organic Frameworks : 3,3',5,5'-Tetramethylbiphenyl derivatives have been used in constructing lanthanide metal-organic frameworks, which are significant for luminescence ratiometric thermometers, demonstrating potential for temperature measurement in microelectronics (Liu et al., 2021).
  • Development of Cyclometalated Diruthenium Complexes : This compound is integral in preparing diruthenium complexes bridged by 3,3',5,5'-tetra(pyrid-2-yl)biphenyl, influencing electronic properties and intervalence charge transfer, relevant in the field of materials science (Yang, Shao, & Zhong, 2015).

Future Directions

The future directions of 3,3’,5,5’-Tetramethylbiphenyl are not explicitly mentioned in the search results. However, given its use as a precursor in the synthesis of other compounds, it may continue to find utility in various chemical reactions and processes.


properties

IUPAC Name

1-(3,5-dimethylphenyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18/c1-11-5-12(2)8-15(7-11)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZYGFLOKOQMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CC(=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334281
Record name 3,3',5,5'-Tetramethylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetramethylbiphenyl

CAS RN

25570-02-9
Record name 3,3′,5,5′-Tetramethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25570-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',5,5'-Tetramethylbiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25570-02-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
383
Citations
G Alberti, U Costantino, F Marmottini… - … Edition in English, 1993 - Wiley Online Library
Pores of uniform size are found in the title compound (a structural model is shown on the right), in which parallel layers of a zirconium phosphate are joined by biphenyl “pillars”. The …
Number of citations: 190 onlinelibrary.wiley.com
B Gordon III, JE Loftus - The Journal of Organic Chemistry, 1986 - ACS Publications
Experimental Section nuclear magnetic resonance(NMR) spectra were recorded on a Varían EM-360 spectrometer. Chemical shifts are reported downfield from tetramethylsilane (…
Number of citations: 9 pubs.acs.org
CP Yang, SH Hsiao, KH Chen - Polymer, 2002 - Elsevier
A novel fluorinated diamine monomer, 4,4′[hyphen]bis(4[hyphen]amino[hyphen]2[hyphen]trifluoromethylphenoxy)[hyphen]3,3′,5,5′[hyphen]tetramethylbiphenyl, was prepared by a …
Number of citations: 102 www.sciencedirect.com
J Liang, J Sun, Q Zhao, Y Lin… - … -Plastics Technology and …, 2010 - Taylor & Francis
The curing system of a liquid crystalline epoxy monomer, diglycidyl ether of 4,4′-bis(4-hydroxybenzoyloxy)-3,3′,5,5′-tetramethylbiphenyl (DGE-BHBTMBP), and curing agent …
Number of citations: 10 www.tandfonline.com
YC Chen, SH Hsiao - High Performance Polymers, 2018 - journals.sagepub.com
Novel optically transparent and organosoluble poly(ether imide)s (PEIs) were prepared from 4,4′-bis(3,4-dicarboxyphenoxy)-3,3′,5,5′-tetramethylbiphenyl dianhydride and various …
Number of citations: 8 journals.sagepub.com
D Britton, SA De Silva - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C18H16N2, crystallizes with Z′ = {1 \over 4}. The molecule exhibits 222 symmetry, with its centre at the intersection of three twofold axes, one of which traverses …
Number of citations: 1 scripts.iucr.org
Z Liu, G Zhang, K Tu, S Zhao, M Han, J Ni… - Polymer …, 2011 - Wiley Online Library
A series of novel composites based on different ratios of epoxidised cresol novolac (ECN) and 4,4′‐diglycidyl(3,3′,5,5′‐tetramethylbiphenyl) epoxy resin (TMBP) have been …
Number of citations: 2 onlinelibrary.wiley.com
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, C20H2604, crystallized in the centrosymmetric space group P2~/c with a single mol-ecule as the asymmetric unit. The two hydroxyl-H atoms are ordered and are …
Number of citations: 4 scripts.iucr.org
AJ Dobson, RE Gerkin - Acta Crystallographica Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, C22H2606, crystallized in the centrosymmetric space group Pbcn with half of the mol-ecule as the asymmetric unit (the molecular symmetry is 2). The H atoms of …
Number of citations: 2 scripts.iucr.org
PL Kinson, CM Orlando - Journal of Applied Polymer Science, 1979 - Wiley Online Library
2,2′,6,6′‐Tetrabromo‐3,3′,5,5′‐tetramethyl‐4,4′‐biphenol (TTB) is a new flame retardant monomer possessing a high degree of chemical and thermal stability. This brominated …
Number of citations: 3 onlinelibrary.wiley.com

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